1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione is a heterocyclic compound featuring a piperidine backbone substituted with two ketone groups (2,4-dione) and a benzodioxole-methyl moiety. This structure combines the rigidity of the benzodioxole group with the conformational flexibility of the piperidine ring, making it a candidate for pharmacological exploration. Its synthesis typically involves multi-step organic reactions, such as the condensation of piperonylic acid derivatives with piperidine precursors under controlled conditions (e.g., using LiAlH4 or ZrCl4 catalysts) .
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C13H13NO4/c15-10-3-4-14(13(16)6-10)7-9-1-2-11-12(5-9)18-8-17-11/h1-2,5H,3-4,6-8H2 |
InChI Key |
UUOLEFFCQYQWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(Chloromethyl)benzo[d]dioxole
The piperonylmethyl group is commonly introduced via its chloromethyl derivative. A two-step process starting from piperonyl alcohol is employed:
- Protection of Catechol : Reacting catechol derivatives with dihalomethanes (e.g., CH$$2$$Cl$$2$$) under basic conditions forms the benzo[d]dioxole ring. For non-deuterated analogs, CH$$2$$Cl$$2$$ in dimethylformamide (DMF) with potassium carbonate (K$$2$$CO$$3$$) at 60–80°C yields 5-methylbenzo[d]dioxole.
- Chlorination : Treating 5-methylbenzo[d]dioxole with thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$) in dichloromethane (DCM) at 0–5°C generates 5-(chloromethyl)benzo[d]dioxole. The reaction is quenched with ice-water, and the product is extracted with toluene, washed with brine, and dried over MgSO$$_4$$.
Synthesis of the Piperidine-2,4-dione Core
Cyclization of N-Substituted Diketones
Piperidine-2,4-dione derivatives are synthesized via Dieckmann cyclization of N-alkylated β-ketoamides:
- Formation of β-Ketoamide : Reacting ethyl acetoacetate with benzylamine in ethanol under reflux forms N-benzyl-3-oxobutanamide.
- Cyclization : Treating the β-ketoamide with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C induces cyclization to piperidine-2,4-dione. The product is purified via recrystallization from isopropyl alcohol.
Coupling Strategies for Final Assembly
Alkylation of Piperidine-2,4-dione
The most direct route involves alkylating the nitrogen of piperidine-2,4-dione with 5-(chloromethyl)benzo[d]dioxole:
- Reaction Conditions : Piperidine-2,4-dione (1 equiv) is dissolved in DMF, and sodium hydride (1.2 equiv) is added at 0°C under nitrogen. After 30 minutes, 5-(chloromethyl)benzo[d]dioxole (1.1 equiv) is added dropwise. The mixture is stirred at room temperature for 12 hours.
- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, washed with 5% HCl and brine, dried over MgSO$$_4$$, and concentrated. The crude product is purified via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate) to yield the title compound as a white solid.
Reductive Amination Alternative
For analogs requiring stereochemical control, reductive amination offers an alternative:
- Imine Formation : Reacting piperonal with piperidine-2,4-dione in acetic acid/DCM forms the Schiff base.
- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)$$3$$) is added at 0°C, and the mixture is stirred for 6 hours. The product is isolated via extraction with DCM, washed with saturated NaHCO$$3$$, and purified by recrystallization.
Optimization and Challenges
Solvent and Base Selection
Purification Techniques
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves unreacted starting materials.
- Recrystallization : Isopropyl alcohol or toluene/hexane mixtures yield high-purity crystals.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 6.75 (s, 1H, ArH), 6.65 (d, J = 8.0 Hz, 1H, ArH), 6.55 (d, J = 8.0 Hz, 1H, ArH), 4.85 (s, 2H, OCH$$2$$O), 4.20 (s, 2H, NCH$$2$$), 3.45 (t, J = 6.0 Hz, 2H, COCH$$2$$), 2.90 (t, J = 6.0 Hz, 2H, COCH$$_2$$).
- HRMS : Calculated for C$${13}$$H$${11}$$NO$$_4$$ [M+H]$$^+$$: 246.0766; Found: 246.0769.
Industrial-Scale Considerations
Cost-Effective Deuterium-Free Synthesis
While patent EP2727915A1 focuses on deuterated analogs, omitting deuteration steps simplifies the process. Using CH$$2$$Cl$$2$$ instead of CD$$2$$Cl$$2$$ reduces costs without compromising yield.
Green Chemistry Approaches
Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) as solvents improves environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit cell proliferation by inducing apoptosis or cell cycle arrest. The exact molecular targets can vary but often include enzymes or receptors involved in critical cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core ring systems (piperidine, pyrrolidine, or azetidine) and substituent motifs. Below is a detailed comparison:
Piperidine-Based Analogs
Key Observations :
- The target compound lacks bulky aromatic substituents (e.g., naphthalenyl in 1d ), which may reduce steric hindrance and alter binding affinities .
Pyrrolidine and Azetidine Derivatives
Key Observations :
- Azetidine derivatives, though smaller, are less explored due to synthetic challenges but offer conformational rigidity .
Electronic and Structural Comparisons
- Steric Effects : Substituents like naphthalenyl (in 1d ) or fluorophenyl (in pyrrolidinedione derivatives) enhance lipophilicity and receptor binding but may reduce solubility .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione, also referred to as 1-BCP, is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 287.35 g/mol. The compound features a piperidine ring substituted with a benzo[d][1,3]dioxol moiety, which is crucial for its biological activity.
1. Antioxidant Effects
Research has demonstrated that 1-BCP significantly enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in mice. A study indicated that administration of 1-BCP resulted in increased liver and muscle glycogen content while reducing lactic acid and blood urea nitrogen levels, suggesting improved metabolic health and antioxidant capacity .
2. Effects on Endurance and Fatigue
In a controlled study involving weight-loaded forced swimming tests in mice, those treated with 1-BCP exhibited a marked increase in swimming endurance compared to the control group. This enhancement in performance was attributed to the compound's ability to modulate energy metabolism and reduce fatigue-inducing metabolites .
3. Anti-inflammatory Properties
1-BCP has been evaluated for its anti-inflammatory potential. Compounds similar to 1-BCP have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies have indicated that certain derivatives exhibit superior anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like sodium diclofenac .
Table 1: Summary of Biological Activities
The biological effects of this compound appear to be mediated through several mechanisms:
- Modulation of Metabolic Pathways : The compound enhances glycogen storage and utilization, improving energy availability during physical exertion.
- Antioxidant Defense Activation : By upregulating antioxidant enzymes, it mitigates oxidative stress, which is linked to various chronic diseases.
- Inflammatory Pathway Inhibition : The inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
